2'-Deamino-2'-hydroxyparomamine
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Description
2'-deamino-2'-hydroxyparomamine is an amino cyclitol glycoside that is 4alpha,6alpha-diaminocyclohexane-1beta,2alpha,3beta-triol (2-deoxystreptamine) in which the pro-R hydroxy group is substituted by an alpha-D-glucosyl residue. It derives from a 2-deoxystreptamine. It is a conjugate base of a this compound(2+).
Scientific Research Applications
Antitumor Activity and Synthesis
2'-Deamino-2'-hydroxyparomamine, derived from modifications in actinomycin D, has been synthesized and evaluated for antitumor activities. Although these derivatives showed less potency in microbiological assays compared to the parent compound, they exhibited notable antitumor activity against murine tumor systems. This research underscores the potential of this compound derivatives in cancer treatment, despite their lower efficacy compared to actinomycin D (Moore, Kondo, Copeland, & Meienhofer, 1975).
Neurotoxicity Studies
Research involving silica nanoparticles, which include compounds like this compound, has shown neurotoxic effects. Studies on mice indicate potential negative impacts on brain functions, highlighting concerns for neurotoxicity in biomedical applications and occupational exposure (Wu, Wang, Sun, & Xue, 2011).
Enzyme-Like Activities and Cytotoxicity
Iron oxide nanoparticles, which are related to the chemical structure of this compound, have shown enzyme-like activities that can produce free radicals. This property leads to concentration-dependent cytotoxicity in human cells. It suggests that the cytotoxicity of nanoparticles, including those similar to this compound, can be attributed to their interaction with cellular components (Chen et al., 2012).
Crystal Structure Analysis
The crystal structure analysis of deamino-oxytocin, a compound related to this compound, revealed its conformational flexibility and potential in receptor recognition and activation. This study can provide insights into the structural properties of this compound and its potential interactions with biological receptors (Wood et al., 1988).
Properties
Molecular Formula |
C12H24N2O8 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H24N2O8/c13-3-1-4(14)11(9(19)6(3)16)22-12-10(20)8(18)7(17)5(2-15)21-12/h3-12,15-20H,1-2,13-14H2/t3-,4+,5-,6+,7-,8+,9-,10-,11-,12-/m1/s1 |
InChI Key |
KXYGCYIEINSYLN-JCLMPDJQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)O)N |
Origin of Product |
United States |
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